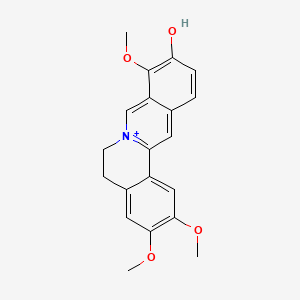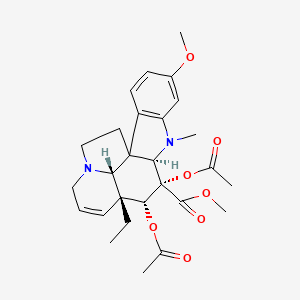![molecular formula C23H26Cl2N4O5S B1230339 3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Similar Compounds
Parabens, esters of para-hydroxybenzoic acid, are used in various products. Their occurrence, fate, and behavior in aquatic environments have been studied extensively. These compounds, including their chlorinated by-products, have been found in surface water, sediments, and wastewater, raising concerns about their potential as weak endocrine disrupter chemicals. The presence of phenolic hydroxyl groups in these compounds allows them to react readily with free chlorine, leading to the formation of more stable and persistent chlorinated by-products. However, the toxicity and environmental impact of these by-products require further investigation (Haman et al., 2015).
Synthetic Utilities in Organic Chemistry
Benzimidazoles, derivatives of o-phenylenediamines, serve as significant intermediates in organic synthesis. The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines involves the condensation of o-phenylenediamines with various electrophilic reagents. These compounds have wide applications in different fields due to their structural variety and significant biological activities (Ibrahim, 2011).
Impact on Food Safety and Toxicology
The presence of fatty acid esters of compounds like 3-monochloropropane-1,2-diol in food categories, including refined edible oils and infant formula, highlights the importance of understanding the toxicity, absorption, and metabolism of these substances. With a tolerable daily intake value established by authorities, the concern for food safety and the potential health impacts of these compounds and their esters are a priority for research. This includes exploring their formation mechanisms, occurrence in human foods, and strategies for mitigation (Gao et al., 2019).
Biopolymer Modification and Drug Delivery Applications
The modification of biopolymers like xylan into ethers and esters creates materials with specific properties based on the functional groups, substitution degree, and pattern. These biopolymer derivatives, like xylan esters, have potential in drug delivery applications due to their ability to form nanoparticles suitable for targeted drug delivery. This area of research opens doors for innovative applications in biomedical engineering and materials science (Petzold-Welcke et al., 2014).
Eigenschaften
Molekularformel |
C23H26Cl2N4O5S |
|---|---|
Molekulargewicht |
541.4 g/mol |
IUPAC-Name |
[2-(3,5-dichloroanilino)-2-oxoethyl] 3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C23H26Cl2N4O5S/c1-4-29(5-2)35(32,33)18-6-7-20-19(13-18)27-21(28(20)3)8-9-23(31)34-14-22(30)26-17-11-15(24)10-16(25)12-17/h6-7,10-13H,4-5,8-9,14H2,1-3H3,(H,26,30) |
InChI-Schlüssel |
CZXHKBLFHGFFQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)

![N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B1230269.png)
![2-[(2-chloro-5-nitrophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1230271.png)
![4-chloro-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1230272.png)


![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)
![2,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1230279.png)
